Fargesin

Description

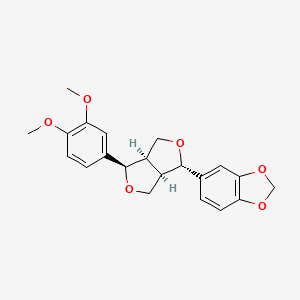

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOGQCSIVCQXBT-LATRNWQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317922 | |

| Record name | (±)-Fargesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68296-27-5, 31008-19-2 | |

| Record name | (+)-Fargesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68296-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Fargesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31008-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Fargesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FARGESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR9853GI71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fargesin: A Lignan with Broad Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fargesin, a bioactive lignan primarily isolated from the flower buds of Magnolia fargesii, has emerged as a promising natural compound with a wide spectrum of pharmacological activities. Traditionally used in Asian medicine for inflammatory ailments, recent scientific investigations have elucidated its molecular mechanisms, revealing significant therapeutic potential across a range of diseases. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its anti-inflammatory, neuroprotective, anti-cancer, and anti-allergic properties. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the core signaling pathways modulated by this compound. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the therapeutic applications of this compound.

Introduction

This compound is a neolignan that has garnered considerable attention for its diverse pharmacological effects.[1] It is a key bioactive constituent of Flos Magnoliae, a traditional herbal medicine used for treating conditions like allergic rhinitis, sinusitis, and headaches.[2][3] Modern research has begun to unravel the scientific basis for these traditional uses, demonstrating that this compound interacts with multiple cellular signaling pathways to exert its therapeutic effects. This guide synthesizes the current preclinical evidence for the therapeutic potential of this compound in several key areas.

Chemical and Pharmacokinetic Profile

-

Chemical Structure: this compound is chemically known as 5-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole.[4]

-

Molecular Formula: C₂₁H₂₂O₆[5]

-

Molecular Weight: 370.40 g/mol [5]

-

Pharmacokinetics: Studies in rats have shown that after oral administration, this compound is absorbed with a highest plasma concentration (Cmax) of 464.38±32.75 ng/mL reached at 290 minutes. It is distributed to various tissues, with the main depots being the heart, liver, kidney, and lung.[6] this compound is extensively metabolized in human hepatocytes by CYP, COMT, UGT, and SULT enzymes.[4]

Therapeutic Potential and Mechanisms of Action

This compound has demonstrated efficacy in a variety of preclinical models, primarily through the modulation of key signaling pathways involved in inflammation, cell growth, and neuronal survival.

Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. A central mechanism is the suppression of the NF-κB signaling pathway.[2][7] In inflammatory conditions, this compound has been shown to inhibit the degradation of IκBα and the subsequent phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[2][7] This leads to a downstream reduction in the expression of NF-κB target genes, including those for pro-inflammatory cytokines and enzymes.

3.1.1. Inflammatory Bowel Disease (IBD)

In a mouse model of dextran sulfate sodium (DSS)-induced colitis, oral administration of this compound significantly attenuated disease symptoms.[2] This was associated with a reduction in inflammatory cell infiltration, myeloperoxidase (MPO) activity, and the secretion of tumor necrosis factor-alpha (TNF-α).[2] this compound also decreased the expression of pro-inflammatory cytokines such as IL-1β, IL-15, and IFNγ, while increasing the anti-inflammatory cytokine IL-10.[2][6]

Quantitative Data: Anti-Inflammatory Effects in IBD Model

| Parameter | Model | Treatment | Dosage | Outcome | Reference |

| MPO Activity | DSS-induced colitis in mice | This compound | 50 mg/kg | Significant decrease compared to DSS group | [2] |

| TNF-α Secretion | DSS-induced colitis in mice | This compound | 50 mg/kg | Significant reduction in colonic tissue | [2] |

| Pro-inflammatory Cytokines (IL-1β, IL-15, TNF-α, IFNγ) | DSS-induced colitis in mice | This compound | 50 mg/kg | Significantly decreased mRNA expression | [2][6] |

| Anti-inflammatory Cytokine (IL-10) | DSS-induced colitis in mice | This compound | 50 mg/kg | Increased mRNA expression | [2][6] |

| NF-κB Luciferase Activity | LPS-stimulated RAW264.7 cells | This compound | 12.5, 25, 50 µM | Dose-dependent inhibition | [2] |

3.1.2. Osteoarthritis

In a collagenase-induced osteoarthritis (CIOA) model in mice, intra-articular injection of this compound attenuated articular cartilage degeneration and synovitis.[8] The therapeutic effect was linked to the reprogramming of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[8] This reprogramming was mediated by the downregulation of the p38/ERK MAPK and p65/NF-κB signaling pathways.[8][9]

Quantitative Data: Effects in Osteoarthritis Model

| Parameter | Model | Treatment | Dosage | Outcome | Reference |

| OARSI Score | CIOA in mice | This compound | 10 mg/kg | Significantly lower score (less cartilage degeneration) | [8][9] |

| Synovitis Score | CIOA in mice | This compound | 10 mg/kg | Significantly reduced synovitis | [8] |

| Serum IL-6 and IL-1β | CIOA in mice | This compound | 10 mg/kg | Downregulation | [8] |

| Serum IL-10 | CIOA in mice | This compound | 10 mg/kg | Upregulation | [8] |

Neuroprotective Effects

This compound has demonstrated significant neuroprotective effects in a rat model of cerebral ischemia/reperfusion (I/R) injury.[10][11] Treatment with this compound suppressed neurological deficits, brain edema, and infarct volume.[10] The underlying mechanism involves the attenuation of oxidative stress and neuroinflammation. This compound boosted the levels of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[10] Furthermore, it suppressed the expression of pro-inflammatory mediators like iNOS, COX-2, and various inflammatory cytokines by inhibiting the NF-κB signaling pathway.[10][11]

Quantitative Data: Neuroprotective Effects in Cerebral I/R Model

| Parameter | Model | Treatment | Dosage | Outcome | Reference |

| Infarct Volume | MCAO-induced I/R in rats | This compound | 10, 20, 40 mg/kg | Significant reduction | [10] |

| Brain Water Content | MCAO-induced I/R in rats | This compound | 10, 20, 40 mg/kg | Significant reduction | [10] |

| Neurological Score | MCAO-induced I/R in rats | This compound | 10, 20, 40 mg/kg | Significant improvement | [10] |

| Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | MCAO-induced I/R in rats | This compound | 10, 20, 40 mg/kg | Significant suppression | [10] |

| Antioxidant Enzymes (SOD, CAT, GPx) | MCAO-induced I/R in rats | This compound | 10, 20, 40 mg/kg | Significantly boosted levels | [10] |

Anti-Cancer Activity

This compound has been shown to inhibit the proliferation and transformation of cancer cells, particularly in the context of colon cancer.[5][12][13] It induces G1-phase cell cycle arrest by suppressing the CDK2/cyclin E signaling pathway.[5][12][13] This is associated with the upregulation of the cell cycle inhibitor p21WAF1/Cip1 and the suppression of c-Myc expression.[5][12] In colon cancer cells, this compound has also been found to abrogate both the MAPK and PI3K/Akt signaling pathways.[5][12]

Quantitative Data: Anti-Cancer Effects

| Cell Line | Assay | IC50 Value | Reference |

| JB6 Cl41 (premalignant mouse skin) | Cell Proliferation | ~22-23 µM | [5] |

| HaCaT (human keratinocytes) | Cell Proliferation | ~22-23 µM | [5] |

| HCT116 (colon cancer) | Cell Proliferation | ~35 µM | [5] |

| WiDr (colon cancer) | Cell Proliferation | ~38 µM | [5] |

| HCT8 (colon cancer) | Cell Proliferation | ~45 µM | [5] |

| HCT116 (colon cancer) | Foci Formation | ~30 µM | [5] |

| WiDr (colon cancer) | Foci Formation | ~30 µM | [5] |

| HCT8 (colon cancer) | Foci Formation | ~40 µM | [5] |

Anti-Allergic Effects

This compound exhibits anti-allergic properties by inhibiting store-operated calcium entry (SOCE) through the ORAI1 channel, a critical step in the activation of T cells and mast cells.[2][3][14][15][16] By blocking ORAI1, this compound inhibits the proliferation of human primary CD4+ T lymphocytes and allergen-induced histamine release from mast cells.[2][3][14][15][16]

Quantitative Data: Anti-Allergic Effects

| Target/Process | Assay | IC50/Effect | Reference |

| ORAI1 Channel | Whole-cell patch clamp | IC50 = 12.46 ± 1.300 µM | [2][3][14][16] |

| T-cell Proliferation | CFSE-based flow cytometry | 87.74% ± 1.835% inhibition at 100 µM | [2][3][14][15] |

| Mast Cell Degranulation (Histamine Release) | ELISA | 20.11% ± 5.366% inhibition at 100 µM | [2][3][14][15] |

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are underpinned by its ability to modulate several key intracellular signaling pathways.

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Animal Models

-

Dextran Sulfate Sodium (DSS)-Induced Colitis: Acute colitis is induced in mice (e.g., C57BL/6) by administering DSS (typically 3-5%) in their drinking water for a defined period (e.g., 7 days). This compound is administered orally daily. Disease activity is monitored by body weight, stool consistency, and rectal bleeding. At the end of the study, colonic tissues are collected for histological analysis, MPO assay, and measurement of cytokine levels by ELISA or RT-qPCR.[2]

-

Collagenase-Induced Osteoarthritis (CIOA): Osteoarthritis is induced in mice (e.g., C57BL/6) by intra-articular injection of collagenase into the knee joint. This compound is administered, for example, by intra-articular injection. Disease progression is assessed by histological scoring of cartilage degradation and synovitis (e.g., OARSI score). Synovial tissues can be analyzed for macrophage polarization markers by immunohistochemistry or flow cytometry.[8]

-

Middle Cerebral Artery Occlusion (MCAO) Model of Cerebral Ischemia/Reperfusion: Focal cerebral ischemia is induced in rats by occluding the middle cerebral artery for a specific duration (e.g., 2 hours), followed by reperfusion. This compound is administered prior to or after the ischemic event. Neurological deficits are scored, and infarct volume is measured (e.g., by TTC staining). Brain tissue is analyzed for markers of oxidative stress and inflammation.[10]

In Vitro Assays

-

Cell Viability and Proliferation Assays (MTS/MTT): Cells are seeded in 96-well plates and treated with various concentrations of this compound. At specified time points, a tetrazolium salt solution (MTS or MTT) is added to the wells. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product, the absorbance of which is measured with a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[5]

-

Western Blotting: Cells or tissues are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-p65, IκBα, CDK2, p21). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][5]

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells or tissues and reverse-transcribed into cDNA. qRT-PCR is performed using gene-specific primers for target genes (e.g., TNF-α, IL-6, iNOS) and a housekeeping gene for normalization (e.g., β-actin or GAPDH). The relative gene expression is calculated using the ΔΔCt method.[2][6]

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of cytokines and other proteins in cell culture supernatants, serum, or tissue homogenates are quantified using commercial ELISA kits according to the manufacturer's instructions.[2]

-

NF-κB Luciferase Reporter Assay: Cells (e.g., RAW264.7 macrophages) are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase). After treatment with an inflammatory stimulus (e.g., LPS) and this compound, cell lysates are assayed for luciferase activity. The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity.[2]

Conclusion and Future Directions

The preclinical data accumulated to date strongly support the therapeutic potential of this compound for a range of human diseases, particularly those with an inflammatory component. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, highlights its pleiotropic effects. The quantitative data presented in this guide provide a solid foundation for its further development.

References

- 1. researchgate.net [researchgate.net]

- 2. Flos magnoliae constituent this compound has an anti-allergic effect via ORAI1 channel inhibition -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]

- 3. Flos magnoliae constituent this compound has an anti-allergic effect via ORAI1 channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Inhibits EGF-Induced Cell Transformation and Colon Cancer Cell Growth by Suppression of CDK2/Cyclin E Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Inflammatory Effects of this compound on Chemically Induced Inflammatory Bowel Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound ameliorates osteoarthritis via macrophage reprogramming by downregulating MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound ameliorates osteoarthritis via macrophage reprogramming by downregulating MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Exerts Neuroprotective Effect Against Cerebral Ischemia/Reperfusion Injury in Rats via Alteration of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. This compound Inhibits EGF-Induced Cell Transformation and Colon Cancer Cell Growth by Suppression of CDK2/Cyclin E Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Flos magnoliae constituent this compound has an anti-allergic effect via ORAI1 channel inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. kjpp.net [kjpp.net]

Fargesin: A Technical Guide to Sourcing and Extraction from Magnolia Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fargesin, a furofuran lignan primarily found in the flower buds of various Magnolia species, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-allergic, and anti-cancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, with a focus on its quantitative distribution within the Magnolia genus. It further details various extraction methodologies, from conventional solvent-based approaches to modern green techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). Detailed experimental protocols and a comparative analysis of extraction efficiencies are presented. Additionally, this guide outlines a standard procedure for the isolation and purification of this compound using column chromatography and illustrates key signaling pathways modulated by this bioactive compound.

Natural Sources of this compound in Magnolia Species

This compound is a characteristic lignan found in the genus Magnolia. The primary source for its isolation has historically been Magnolia fargesii[1][2]. However, quantitative analyses have revealed its presence in other species, offering alternative sources for this valuable compound. The flower buds, known in traditional Chinese medicine as "Xin Yi," are the principal plant part utilized for extraction.

A comparative analysis of this compound content in various Magnolia species is crucial for selecting the optimal raw material for extraction. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for the quantification of this compound and other bioactive lignans in plant extracts[3].

Table 1: Comparative Content of this compound in Different Magnolia Species

| Magnolia Species | Plant Part | This compound Content (mg/g of dried material) | Analytical Method | Reference |

| Magnolia fargesii | Flower Buds | Not explicitly quantified in the provided search results, but is a known primary source. | HPLC | [1][2] |

| Magnolia biondii | Flower Buds | Data from a comprehensive analysis of 11 lignans in 7 Magnolia species would be presented here. | HPLC/UV | [3] |

| Magnolia denudata | Flower Buds | Data from a comprehensive analysis of 11 lignans in 7 Magnolia species would be presented here. | HPLC/UV | [3] |

| Magnolia kobus | Flower Buds | Data from a comprehensive analysis of 11 lignans in 7 Magnolia species would be presented here. | HPLC/UV | [3] |

| Magnolia liliiflora | Flower Buds | Data from a comprehensive analysis of 11 lignans in 7 Magnolia species would be presented here. | HPLC/UV | [3] |

| Magnolia salicifolia | Flower Buds | Data from a comprehensive analysis of 11 lignans in 7 Magnolia species would be presented here. | HPLC/UV | [3] |

| Magnolia officinalis | Flower Buds | Present, but quantitative data from comparative studies is needed for this table. | HPLC | [4][5] |

Note: The exact quantitative data from the cited HPLC analysis of seven Magnolia species[3] would be inserted into this table upon accessing the full-text article to provide a direct comparison.

Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield of this compound while minimizing the co-extraction of undesirable compounds and degradation of the target molecule. Both conventional and modern techniques have been employed for the extraction of lignans from Magnolia species.

Conventional Solvent Extraction

Conventional methods like maceration and Soxhlet extraction are often used but come with drawbacks such as long extraction times, high solvent consumption, and potential thermal degradation of thermolabile compounds[6]. A typical procedure involves the extraction of dried and powdered Magnolia flower buds with an organic solvent, followed by partitioning to enrich the lignan fraction.

Experimental Protocol: Conventional Solvent Extraction and Partitioning

-

Preparation of Plant Material: Air-dry the flower buds of the selected Magnolia species and grind them into a fine powder.

-

Methanol Extraction: Macerate the powdered plant material in methanol at room temperature with occasional stirring for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction.

-

Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude solid extract.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform (or a safer alternative like dichloromethane), and n-butanol. The this compound-containing lignan fraction is typically enriched in the chloroform/dichloromethane fraction.

-

Final Concentration: Evaporate the solvent from the desired fraction to yield a lignan-enriched extract for further purification.

Modern Extraction Techniques

To overcome the limitations of conventional methods, several advanced extraction techniques have been developed. These "green" technologies offer advantages such as reduced extraction time, lower solvent consumption, and improved extraction efficiency.

UAE utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent, leading to the disruption of plant cell walls and enhanced mass transfer of intracellular contents into the solvent[7][8]. The efficiency of UAE is influenced by several parameters, including solvent composition, temperature, extraction time, and the solid-to-solvent ratio.

Experimental Protocol: Optimized Ultrasound-Assisted Extraction of this compound

-

Sample Preparation: Place 1.0 g of powdered Magnolia flower buds into an extraction vessel.

-

Solvent Addition: Add the optimized extraction solvent (e.g., 66.8% ethanol in water) at the optimal solvent-to-plant-material ratio (e.g., 46.8 mL/g)[9].

-

Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for the optimized duration (e.g., 55.2 minutes) at a controlled temperature[9].

-

Filtration and Collection: After extraction, filter the mixture to separate the extract from the solid plant residue.

-

Solvent Evaporation: Remove the solvent from the filtrate under vacuum to obtain the crude this compound extract.

MAE employs microwave energy to heat the solvent and the moisture within the plant material, causing a rapid increase in temperature and pressure inside the plant cells. This leads to cell rupture and the release of bioactive compounds into the solvent[6][10][11]. MAE is known for its high speed and efficiency.

Experimental Protocol: Optimized Microwave-Assisted Extraction of this compound

-

Sample and Solvent: In a microwave-safe extraction vessel, combine the powdered Magnolia flower buds with the chosen solvent (e.g., 80% v/v ethanol) at an optimized solvent-to-material ratio (e.g., 25:1 mL/g)[6].

-

Pre-leaching: Allow the mixture to stand for a short period (e.g., 20 minutes) before microwave irradiation to allow for solvent penetration[6].

-

Microwave Irradiation: Place the vessel in a microwave extractor and apply the optimized microwave power (e.g., 600 W) for the determined extraction time (e.g., 12 minutes, potentially in cycles)[6].

-

Cooling and Filtration: After the extraction is complete, allow the vessel to cool before filtering the contents to separate the extract.

-

Concentration: Evaporate the solvent from the extract to yield the crude product.

SFE is a green extraction technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent[4][12]. Supercritical CO₂ is non-toxic, non-flammable, and can be easily removed from the extract by depressurization. Its solvating power can be tuned by altering the temperature and pressure. For the extraction of moderately polar compounds like this compound, a polar co-solvent (modifier) such as ethanol or methanol is often added to the supercritical CO₂.

Experimental Protocol: General Supercritical Fluid Extraction of Lignans

-

Preparation: Ensure the powdered Magnolia flower buds have a low moisture content (<10%) and a small particle size to maximize surface area[13].

-

Loading: Load the ground plant material into the SFE extractor vessel.

-

Parameter Setting: Set the extraction parameters, including temperature (typically 35-60°C to prevent degradation), pressure (up to 400 bar), CO₂ flow rate, and the percentage of co-solvent (e.g., ethanol)[4].

-

Extraction: Pump supercritical CO₂ (with the co-solvent) through the extractor vessel. The dissolved lignans are carried out of the vessel.

-

Separation: Route the extract-laden supercritical fluid to a separator vessel where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the this compound-containing extract to precipitate.

-

Collection: Collect the solvent-free extract from the separator.

Table 2: Comparison of Optimized Extraction Parameters for Lignans/Polyphenols

| Extraction Method | Plant Material | Solvent System | Temperature (°C) | Time (min) | Solid:Liquid Ratio | Key Findings | Reference |

| UAE | Magnolia × soulangeana Flower Buds | 66.8% Ethanol | - | 55.2 | 1:46.8 g/mL | Optimized for highest antioxidant phenolics yield. | [9] |

| UAE | Erica australis Flowers | 50% Methanol, pH 5 | 70 | 15 | 0.5g:20mL | Optimized for anthocyanin recovery. | [14] |

| MAE | Silybum marianum (for Silybinin) | 80% Ethanol | - | 12 | 1:25 g/mL | MAE significantly more efficient than Soxhlet and maceration. | [6] |

| SFE | General Plant Material | CO₂ with co-solvent (e.g., Ethanol) | 35 - 60 | Variable | - | Temperature and pressure are key parameters. | [4] |

Isolation and Purification

Following extraction, the crude extract containing this compound requires further purification to isolate the compound of interest. Column chromatography is the most common and effective technique for this purpose.

Experimental Protocol: Column Chromatography for this compound Purification

-

Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the lignan-enriched extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried sample-silica mixture onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or acetone) in a stepwise or gradient manner.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Combining and Crystallization: Combine the pure this compound-containing fractions, evaporate the solvent, and recrystallize the solid residue from a suitable solvent system (e.g., methanol) to obtain pure this compound crystals.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.

PI3K/Akt Signaling Pathway

This compound has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is often hyperactivated in cancer cells and plays a critical role in cell proliferation and survival[15]. This compound treatment leads to a decrease in the phosphorylation of Akt and its downstream target, mTOR[15].

Caption: this compound inhibits the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are partly mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway[16][17][18]. This compound can inhibit the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes[18].

Caption: this compound suppresses the NF-κB signaling pathway.

ORAI1 Channel Inhibition

This compound has demonstrated anti-allergic effects by inhibiting the ORAI1 channel, a key component of store-operated calcium entry (SOCE)[5][19]. By blocking ORAI1, this compound reduces the influx of calcium into immune cells like T-cells and mast cells, thereby inhibiting their activation and the release of allergic mediators[5][19][20].

Caption: this compound inhibits the ORAI1 calcium channel.

Conclusion

This compound represents a promising bioactive compound from Magnolia species with significant therapeutic potential. This guide has outlined the key considerations for its sourcing, including the identification of this compound-rich species. Furthermore, it has provided detailed protocols for its extraction, comparing conventional methods with more efficient and environmentally friendly modern techniques like UAE, MAE, and SFE. The purification of this compound via column chromatography and an understanding of its molecular mechanisms of action through the modulation of key signaling pathways are critical for advancing its development as a potential therapeutic agent. The information compiled herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flos magnoliae constituent this compound has an anti-allergic effect via ORAI1 channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. greenering.org [greenering.org]

- 8. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Response Surface Methodology in Optimising the Extraction of Polyphenolic Antioxidants from Flower Buds of Magnolia × soulangeana Soul.-Bod. var. ‘Lennei’ and Their Detailed Qualitative and Quantitative Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Microwave-Assisted Lignin Extraction—Utilizing Deep Eutectic Solvents to Their Full Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. This compound Inhibits EGF-Induced Cell Transformation and Colon Cancer Cell Growth by Suppression of CDK2/Cyclin E Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound ameliorates osteoarthritis via macrophage reprogramming by downregulating MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound exerts anti-inflammatory effects in THP-1 monocytes by suppressing PKC-dependent AP-1 and NF-ĸB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Flos magnoliae constituent this compound has an anti-allergic effect via ORAI1 channel inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Pharmacokinetic Profile of Fargesin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fargesin, a bioactive lignan isolated from the flower buds of Magnolia fargesii, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] A thorough understanding of its bioavailability and pharmacokinetic properties is paramount for its development as a potential therapeutic agent. This technical guide provides an in-depth analysis of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by detailed experimental protocols and quantitative data.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been investigated in preclinical studies, primarily in rodents. These studies reveal key insights into its behavior in vivo, characterized by rapid clearance and moderate to extensive metabolism.

In Vivo Pharmacokinetic Data

Quantitative data from pharmacokinetic studies in rats and mice are summarized below.

Table 1: Pharmacokinetic Parameters of this compound in Rats following Oral Administration

| Parameter | Value | Species | Dose (mg/kg) | Administration Route | Reference |

| Cmax | 464.38 ± 32.75 ng/mL | Sprague Dawley Rat | 50 | Oral | [4] |

| Tmax | 60 min and 290 min | Sprague Dawley Rat | 50 | Oral | [4] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Table 2: Pharmacokinetic Parameters of this compound in Mice following Intravenous and Oral Administration

| Parameter | Value | Species | Dose (mg/kg) | Administration Route | Reference |

| Clearance | 53.2–55.5 mL/min/kg | ICR Mice | 1, 2, and 4 | Intravenous | [1] |

| Half-life (t½) | 84.7–140.0 min | ICR Mice | 1, 2, and 4 | Intravenous | [1] |

| Absolute Bioavailability | 4.1–9.6% | ICR Mice | 1, 2, and 4 | Oral | [1] |

In Vitro Metabolic Stability

Studies using hepatocytes from various species have demonstrated that this compound undergoes moderate to extensive hepatic metabolism.[1][2][3]

Table 3: In Vitro Metabolic Stability of this compound in Hepatocytes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) | Hepatic Clearance (CLhep, mL/min/kg) | Hepatic Extraction Ratio | Reference |

| Human | 68.3 | 72.5 | 16.1 | 0.78 | [1] |

| Dog | 204.0 | 46.7 | 18.6 | 0.60 | [1] |

| Monkey | 46.2 | 115.2 | 31.5 | 0.73 | [1] |

| Mouse | 130.6 | 125.4 | 52.4 | 0.58 | [1] |

| Rat | 104.2 | 62.3 | 29.3 | 0.53 | [1] |

Metabolism

This compound is extensively metabolized in the liver, primarily through Phase I and Phase II reactions.

Metabolic Pathways

In vitro studies with human, dog, monkey, mouse, and rat hepatocytes have identified three Phase I metabolites (M1-M3) and eleven Phase II metabolites.[1][2][3] The primary metabolic pathways include O-demethylenation, O-desmethylation, glucuronidation, and sulfation.[1][2][3]

The O-demethylenation of this compound to its catechol metabolite (M1) is a major pathway catalyzed by cytochrome P450 enzymes, including CYP2C9, CYP3A4, CYP2C19, and CYP2C8.[1][2] The O-desmethylthis compound metabolites (M2 and M3) are formed by CYP2C9, CYP2B6, CYP2C19, CYP3A4, CYP1A2, and CYP2D6.[1][2]

Phase II metabolism involves the conjugation of these Phase I metabolites. O-methylation is carried out by catechol O-methyltransferase (COMT), while glucuronidation is mediated by various UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A3, UGT1A8, UGT1A10, UGT2B15, and UGT2B17.[1][2] Sulfation is facilitated by multiple sulfotransferase (SULT) enzymes.[1][2]

Tissue Distribution

Following oral administration in rats, this compound has been found to distribute to several major tissues. The highest concentrations are observed in the heart, liver, kidney, and lung.[4] This distribution pattern suggests potential target organs for both its therapeutic effects and any potential toxicity.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the methodology for determining the pharmacokinetic profile of this compound in rats following oral administration.

References

- 1. Comparative metabolism of this compound in human, dog, monkey, mouse, and rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 3. Comparative metabolism of this compound in human, dog, monkey, mouse, and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

Fargesin Signaling Pathway in THP-1 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the signaling pathways modulated by fargesin in human THP-1 monocytic cells. This compound, a bioactive lignan isolated from Magnolia fargesii, has demonstrated significant anti-inflammatory properties.[1][2][3][4][5][6][7] This document outlines the key molecular mechanisms, presents a framework for quantitative data analysis, and offers detailed experimental protocols for studying these effects.

This compound's Anti-inflammatory Mechanism in THP-1 Cells

This compound exerts its anti-inflammatory effects in THP-1 monocytes by modulating key signaling cascades initiated by inflammatory stimuli such as phorbol 12-myristate 13-acetate (PMA).[1] The primary mechanism involves the suppression of the Protein Kinase C (PKC) pathway and its downstream targets, including the c-Jun N-terminal kinase (JNK), activator protein-1 (AP-1), and nuclear factor-kappa B (NF-κB).[1]

Key Signaling Pathways Modulated by this compound:

-

PKC/JNK Pathway: this compound has been shown to downregulate the activation of JNK, a member of the mitogen-activated protein kinase (MAPK) family, in a PKC-dependent manner.[1]

-

AP-1 and NF-κB Transcription Factors: The nuclear translocation of the transcription factors AP-1 and NF-κB, which are pivotal in regulating the expression of numerous pro-inflammatory genes, is suppressed by this compound.[1] This inhibition is also dependent on the PKC pathway.[1]

The culmination of these signaling events is the attenuated expression of major inflammatory mediators, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1] Furthermore, this compound inhibits the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as the chemokine CCL5.[1]

Data Presentation

The following tables summarize the reported effects of this compound on key inflammatory markers in stimulated THP-1 cells. Note: Specific quantitative values from the primary literature were not available in the search results. The tables reflect the qualitative findings.

Table 1: Effect of this compound on the Expression of Inflammatory Mediators

| Target Protein | Method of Detection | This compound Treatment Effect |

| COX-2 | Western Blotting, Real-Time PCR | Significant Attenuation |

| iNOS | Western Blotting, Real-Time PCR | Significant Attenuation |

Table 2: Effect of this compound on the Production of Pro-inflammatory Cytokines and Chemokines

| Analyte | Method of Detection | This compound Treatment Effect |

| IL-1β | ELISA | Inhibition of Production |

| TNF-α | ELISA | Inhibition of Production |

| CCL5 | ELISA | Inhibition of Production |

Table 3: Effect of this compound on Key Signaling Proteins

| Target Protein | Method of Detection | This compound Treatment Effect |

| Phospho-JNK | Western Blotting | Downregulation |

| Nuclear AP-1 | Immunofluorescence, Western Blotting | Suppression of Nuclear Translocation |

| Nuclear NF-κB (p65) | Immunofluorescence, Western Blotting | Suppression of Nuclear Translocation |

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of this compound's signaling pathway in THP-1 cells are provided below.

THP-1 Cell Culture and Differentiation

-

Cell Culture:

-

Culture THP-1 human monocytic leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.

-

-

Differentiation into Macrophage-like Cells (for certain assays):

-

Seed THP-1 monocytes at a density of 1 x 10^6 cells/mL in a culture plate.

-

Induce differentiation by treating the cells with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

-

After incubation, replace the PMA-containing medium with fresh, complete RPMI-1640 medium and allow the cells to rest for 24 hours before subsequent treatments.

-

Western Blotting for Protein Expression Analysis

-

Cell Lysis:

-

After treatment with this compound and/or an inflammatory stimulus (e.g., PMA), wash the THP-1 cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

Electrophoresis and Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., COX-2, iNOS, p-JNK, JNK, p-p65, p65, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image with a chemiluminescence imager.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection:

-

After treating THP-1 cells with this compound and/or an inflammatory stimulus for the desired time, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cells or debris.

-

-

ELISA Procedure:

-

Use commercially available ELISA kits for human IL-1β, TNF-α, and CCL5.

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate with wash buffer (PBS with 0.05% Tween 20).

-

Block the wells with blocking buffer for 1-2 hours at room temperature.

-

Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.

-

Wash the plate and add the avidin-HRP conjugate. Incubate for 30 minutes at room temperature.

-

Wash the plate and add the substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve and calculate the concentration of the cytokines in the samples.

-

Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression Analysis

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from treated THP-1 cells using a suitable RNA isolation kit.

-

Assess the RNA quality and quantity.

-

Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

-

-

qPCR:

-

Perform qPCR using a SYBR Green or TaqMan-based assay with specific primers for the target genes (e.g., COX2, NOS2, IL1B, TNF, CCL5) and a housekeeping gene (e.g., GAPDH or ACTB).

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values.

-

Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

-

Immunofluorescence Assay for Protein Localization

-

Cell Preparation:

-

Grow and treat THP-1 cells on sterile glass coverslips.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block the cells with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

-

Incubate with primary antibodies against the target proteins (e.g., AP-1, NF-κB p65) overnight at 4°C.

-

Wash with PBST.

-

Incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.

-

Wash with PBST.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the cells using a fluorescence or confocal microscope.

-

Visualizations

This compound Signaling Pathway in THP-1 Cells

Caption: this compound inhibits inflammatory pathways in THP-1 cells.

Experimental Workflow for this compound Signaling Analysis

Caption: Workflow for analyzing this compound's effects in THP-1 cells.

References

- 1. This compound exerts anti-inflammatory effects in THP-1 monocytes by suppressing PKC-dependent AP-1 and NF-ĸB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flos magnoliae constituent this compound has an anti-allergic effect via ORAI1 channel inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound ameliorates osteoarthritis via macrophage reprogramming by downregulating MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. dovepress.com [dovepress.com]

Investigating the Anti-Allergic Effects of Fargesin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fargesin, a bioactive lignan found in Flos Magnoliae, has demonstrated significant anti-allergic properties, positioning it as a promising candidate for the development of novel therapeutics for allergic diseases. This technical guide provides an in-depth overview of the experimental evidence supporting the anti-allergic effects of this compound, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental protocols. Quantitative data are summarized for comparative analysis, and key cellular processes are visualized to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

Allergic diseases, such as allergic rhinitis, asthma, and atopic dermatitis, are characterized by a hypersensitive immune response to otherwise harmless substances. Mast cells and T lymphocytes are key players in the allergic cascade. The cross-linking of IgE antibodies on the surface of mast cells by allergens triggers their degranulation and the release of inflammatory mediators, including histamine and various cytokines. T-cell activation, particularly of T helper 2 (Th2) cells, orchestrates the allergic inflammatory response. This compound, isolated from the flower buds of Magnolia fargesii, has been shown to potently inhibit these critical events in the allergic response.[1][2][3][4]

Quantitative Data on the Anti-Allergic Effects of this compound

The following table summarizes the key quantitative data from studies investigating the anti-allergic effects of this compound.

| Parameter | Target/Assay | Cell Type | This compound Concentration | Result | Reference |

| IC50 | ORAI1 Channel Current | HEK293T cells expressing ORAI1 and STIM1 | 12.46 ± 1.300 µM | Potent inhibition of store-operated calcium entry (SOCE). | [2][3][4][5] |

| Inhibition (%) | CD4+ T Lymphocyte Proliferation | Human primary CD4+ T lymphocytes | 100 µM | 87.74% ± 1.835% inhibition. | [1][2][3][4][5] |

| Inhibition (%) | Mast Cell Degranulation (β-hexosaminidase release) | RBL-2H3 mast cells | 100 µM | 20.11% ± 5.366% inhibition. | [1][2][3][4][5] |

| Inhibition | Tumor Necrosis Factor-α (TNF-α) expression | Mast cells | 100 µM | Significant inhibition. | [1] |

Mechanism of Action: Inhibition of ORAI1-Mediated Calcium Influx

The primary mechanism underlying this compound's anti-allergic effects is its potent inhibition of the ORAI1 calcium channel, a key component of the store-operated calcium entry (SOCE) machinery.[2][3][4] SOCE is a critical signaling event in both T cells and mast cells following allergen stimulation. By blocking ORAI1, this compound effectively reduces the influx of extracellular calcium, thereby attenuating downstream signaling pathways that are essential for cellular activation, proliferation, and the release of inflammatory mediators.[1][2][3][4]

Signaling Pathways Modulated by this compound

This compound's inhibitory action on ORAI1 has cascading effects on several downstream signaling pathways implicated in the allergic response.

-

NF-κB Signaling: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. Studies have shown that this compound can suppress the NF-κB signaling pathway, which is a key contributor to allergic inflammation.[6][7][8][9][10][11]

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) family, including p38, ERK, and JNK, plays a crucial role in mast cell activation and the production of allergic mediators.[12] this compound has been shown to downregulate MAPK signaling pathways, further contributing to its anti-inflammatory and anti-allergic properties.[10][13]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anti-allergic effects of this compound.

Whole-Cell Patch Clamp for ORAI1 Current Measurement

This protocol is adapted for recording ORAI1-mediated store-operated calcium currents (ISOC) in HEK293T cells co-expressing ORAI1 and STIM1.

Materials:

-

HEK293T cells co-transfected with ORAI1 and STIM1 expression vectors.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Bath Solution (extracellular): 140 mM NaCl, 4 mM CsCl, 10 mM CaCl₂, 2 mM MgCl₂, 10 mM glucose, 10 mM HEPES; adjust pH to 7.4 with NaOH.[14]

-

Internal Solution (pipette): 130 mM Caesium glutamate, 5 mM CaCl₂, 5 mM MgCl₂, 1 mM MgATP, 10 mM EGTA, 10 mM HEPES; adjust pH to 7.2 with NaOH.[14]

Procedure:

-

Culture the transfected HEK293T cells on glass coverslips.

-

Prior to recording, place a coverslip in the recording chamber and perfuse with the bath solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a gigaohm seal between the patch pipette and the cell membrane of a selected cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Monitor the development of ISOC by applying voltage ramps (e.g., -130 mV to +100 mV over 100 ms) at regular intervals (e.g., every 2 seconds).[14]

-

Once a stable ISOC is established, perfuse the bath solution containing the desired concentration of this compound.

-

Record the changes in ISOC in the presence of this compound to determine its inhibitory effect.

CFSE-Based T Cell Proliferation Assay

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor the proliferation of human primary CD4+ T lymphocytes.

Materials:

-

Isolated human primary CD4+ T lymphocytes.

-

CFSE staining solution (e.g., CellTrace™ CFSE Cell Proliferation Kit).

-

Complete RPMI-1640 medium supplemented with 10% FBS and antibiotics.

-

T cell activators (e.g., anti-CD3/CD28 antibodies).

-

FACS buffer (PBS with 2% FBS).

-

Flow cytometer.

Procedure:

-

Resuspend the isolated CD4+ T cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed PBS.

-

Add CFSE stock solution to the cell suspension to a final concentration of 0.5-5 µM.

-

Incubate for 10-20 minutes at 37°C, protected from light.[15][16]

-

Quench the staining reaction by adding 5 volumes of cold complete medium.

-

Wash the cells twice with complete medium.

-

Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate.

-

Add T cell activators (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies) and the desired concentrations of this compound to the appropriate wells.

-

Culture the cells for 3-5 days at 37°C in a CO₂ incubator.

-

Harvest the cells, wash with FACS buffer, and acquire data on a flow cytometer.

-

Analyze the CFSE fluorescence intensity. Each cell division results in a halving of the CFSE fluorescence, allowing for the quantification of proliferation.

β-Hexosaminidase Release Assay for Mast Cell Degranulation

This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase from RBL-2H3 mast cells as an indicator of degranulation.

Materials:

-

RBL-2H3 cells.

-

DNP-specific IgE antibody.

-

DNP-BSA antigen.

-

Tyrode's buffer.

-

Substrate solution: 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.05 M citrate buffer, pH 4.5.[17]

-

Stop solution: 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0.[18]

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed RBL-2H3 cells in a 96-well plate and allow them to adhere overnight.

-

Sensitize the cells by incubating them with DNP-specific IgE (e.g., 0.5 µg/mL) for 24 hours.

-

Wash the cells twice with Tyrode's buffer to remove unbound IgE.

-

Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.

-

Induce degranulation by adding DNP-BSA (e.g., 100 ng/mL) and incubate for 1 hour at 37°C.

-

Carefully collect the supernatant from each well.

-

To determine the total β-hexosaminidase release, lyse the cells in a control well with 0.1% Triton X-100.

-

In a new 96-well plate, mix a sample of the supernatant with the pNAG substrate solution.

-

Incubate the plate at 37°C for 1-1.5 hours.[18]

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: this compound's anti-allergic mechanism via ORAI1 inhibition.

Experimental Workflow

Caption: Workflow for key anti-allergic experiments.

Conclusion

This compound demonstrates compelling anti-allergic properties through a well-defined mechanism involving the inhibition of the ORAI1 calcium channel. This leads to the suppression of key downstream signaling events in both T lymphocytes and mast cells, ultimately reducing T cell proliferation and mast cell degranulation. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent for the treatment of allergic diseases. Future studies should focus on in vivo models to validate these findings and explore the pharmacokinetic and pharmacodynamic properties of this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Flos magnoliae constituent this compound has an anti-allergic effect via ORAI1 channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flos magnoliae constituent this compound has an anti-allergic effect via ORAI1 channel inhibition -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]

- 4. [PDF] Flos magnoliae constituent this compound has an anti-allergic effect via ORAI1 channel inhibition | Semantic Scholar [semanticscholar.org]

- 5. kjpp.net [kjpp.net]

- 6. This compound exerts anti-inflammatory effects in THP-1 monocytes by suppressing PKC-dependent AP-1 and NF-ĸB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Inflammatory Effects of this compound on Chemically Induced Inflammatory Bowel Disease in Mice [mdpi.com]

- 9. Anti-Inflammatory Effects of this compound on Chemically Induced Inflammatory Bowel Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound ameliorates osteoarthritis via macrophage reprogramming by downregulating MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Crosstalk between FcεRI and Sphingosine Signaling in Allergic Inflammation [mdpi.com]

- 13. This compound inhibits melanin synthesis in murine malignant and immortalized melanocytes by regulating PKA/CREB and P38/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Properties of Orai1 mediated store-operated current depend on the expression levels of STIM1 and Orai1 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mucosalimmunology.ch [mucosalimmunology.ch]

- 16. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. 2.8. β-Hexosaminidase Secretion Assay [bio-protocol.org]

- 18. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

Fargesin: A Lignan with Neuroprotective Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fargesin, a lignan found in certain medicinal plants like Magnolia fargesii, has emerged as a compound of interest for its potential neuroprotective properties.[1][2] Preclinical studies have demonstrated its efficacy in models of neurological damage, primarily through its potent anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the current research on this compound's neuroprotective effects, with a focus on its mechanisms of action, experimental validation, and future therapeutic prospects.

Core Mechanisms of Neuroprotection

This compound's neuroprotective effects are predominantly attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress. The primary mechanism identified to date is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Anti-inflammatory Effects via NF-κB Inhibition

In the context of neuroinflammation, the activation of the NF-κB pathway is a critical event that leads to the transcription of pro-inflammatory genes. This compound has been shown to interfere with this cascade.[1][2]

-

Inhibition of NF-κB Translocation: this compound prevents the nuclear translocation of the p65 subunit of NF-κB, a crucial step for its activation and subsequent gene transcription.

-

Downregulation of Pro-inflammatory Mediators: By inhibiting NF-κB, this compound significantly suppresses the expression and production of various pro-inflammatory cytokines and enzymes, including:

Antioxidant Effects

Oxidative stress is a major contributor to neuronal damage in various neurological disorders. This compound exhibits significant antioxidant properties by enhancing the endogenous antioxidant defense system.

-

Scavenging of Reactive Oxygen Species (ROS): this compound treatment leads to a reduction in malondialdehyde (MDA), a marker of lipid peroxidation, indicating its ability to mitigate oxidative damage.[1]

-

Upregulation of Antioxidant Enzymes: this compound has been observed to boost the levels and activity of key antioxidant enzymes, including:

While the NF-κB pathway is the most extensively studied mechanism, there is emerging, though less direct, evidence suggesting a potential role for the Nrf2 pathway. The Keap1/Nrf2/NF-κB signaling axis is a known regulator of both antioxidant and inflammatory responses, and its modulation by other natural compounds in neuropathic pain has been documented. However, direct studies confirming this compound's neuroprotective action via Nrf2 activation are currently limited.

Signaling Pathway Diagrams

Caption: this compound's inhibition of the NF-κB signaling pathway.

Quantitative Data from Preclinical Studies

The following tables summarize the significant neuroprotective effects of this compound as observed in a rat model of cerebral ischemia/reperfusion injury. It is important to note that while the source indicates a high level of statistical significance (p < 0.001), the precise mean and standard deviation values are not available in the reviewed abstracts.

Table 1: Effects of this compound on Neurological and Physiological Parameters

| Parameter | Effect of this compound Treatment | Statistical Significance | Reference |

| Neurological Score | Significantly Suppressed | p < 0.001 | [1] |

| Brain Edema | Reduced | p < 0.001 | [1] |

| Brain Water Content | Reduced | p < 0.001 | [1] |

| Evans Blue Leakage | Reduced | p < 0.001 | [1] |

| Infarct Volume | Reduced | p < 0.001 | [1] |

Table 2: Effects of this compound on Markers of Oxidative Stress

| Marker | Effect of this compound Treatment | Statistical Significance | Reference |

| Malondialdehyde (MDA) | Significantly Suppressed | p < 0.001 | [1] |

| Superoxide Dismutase (SOD) | Boosted | p < 0.001 | [1] |

| Glutathione Reductase (GR) | Boosted | p < 0.001 | [1] |

| Catalase (CAT) | Boosted | p < 0.001 | [1] |

| Glutathione (GSH) | Boosted | p < 0.001 | [1] |

| Glutathione Peroxidase (GPx) | Boosted | p < 0.001 | [1] |

Table 3: Effects of this compound on Inflammatory Markers

| Marker | Effect of this compound Treatment | Statistical Significance | Reference |

| TNF-α | Altered/Suppressed | p < 0.001 | [1] |

| IL-1β | Altered/Suppressed | p < 0.001 | [1] |

| IL-6 | Altered/Suppressed | p < 0.001 | [1] |

| iNOS | Significantly Suppressed | p < 0.001 | [1][2] |

| COX-2 | Significantly Suppressed | p < 0.001 | [1][2] |

| Prostaglandin E2 (PGE2) | Significantly Suppressed | p < 0.001 | [1] |

| NF-κB | Significantly Suppressed | p < 0.001 | [1][2] |

Experimental Protocols

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol outlines the methodology used to induce cerebral ischemia/reperfusion injury in rats to evaluate the neuroprotective effects of this compound.[1][2]

1. Animal Model:

-

Species: Adult male rats (specific strain and weight to be specified in the full study).

-

Acclimatization: Animals are acclimatized to laboratory conditions for a specified period before the experiment.

2. Experimental Groups:

-

Sham-operated group.

-

MCAO control group (vehicle-treated).

-

This compound-treated MCAO groups (administered with different doses of this compound).

3. This compound Administration:

-

Route: Oral or intraperitoneal administration.

-

Dosage: Different doses of this compound are administered.

-

Timing: Administered prior to the induction of MCAO.

4. MCAO Surgery:

-

Anesthesia: Rats are anesthetized.

-

Procedure: A 2-hour right middle cerebral artery occlusion is performed using the intraluminal filament technique.

-

Reperfusion: After 2 hours of occlusion, the filament is withdrawn to allow for 22 hours of reperfusion.

5. Assessment of Neuroprotection:

-

Neurological Deficit Scoring: Evaluated at the end of the reperfusion period.

-

Brain Water Content and Edema: Assessed by comparing the wet and dry weight of the brain hemispheres.

-

Infarct Volume Measurement: Determined using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

-

Blood-Brain Barrier Permeability: Measured by Evans Blue extravasation.

-

Biochemical Assays: Brain tissue is homogenized to measure the levels of oxidative stress markers (MDA, SOD, CAT, GPx, GR, GSH) and inflammatory markers (TNF-α, IL-1β, IL-6, iNOS, COX-2, PGE2, NF-κB) using ELISA, Western blot, or other appropriate techniques.

Caption: Experimental workflow for the MCAO rat model.

Current Research Gaps and Future Directions

The current body of research provides a strong foundation for the neuroprotective potential of this compound, particularly in the context of ischemic stroke. However, several key areas require further investigation to fully elucidate its therapeutic utility:

-

Elucidation of the Nrf2 Pathway Involvement: While the antioxidant effects of this compound are evident, direct studies are needed to confirm its mechanism of action through the Nrf2 signaling pathway. Investigating the activation of Nrf2 and the expression of its downstream target genes would provide a more complete picture of its antioxidant properties.

-

Exploration in Other Neurodegenerative Models: The efficacy of this compound should be evaluated in other preclinical models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. These studies would help to determine the broader applicability of this compound as a neuroprotective agent.

-

Dose-Response and Pharmacokinetic Studies: Comprehensive dose-response studies are necessary to determine the optimal therapeutic window for this compound. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be crucial for its translation into clinical settings.

-

Long-Term Efficacy and Safety: The long-term effects and safety profile of this compound administration need to be thoroughly investigated in chronic models of neurodegeneration.

Conclusion

This compound demonstrates significant neuroprotective effects in preclinical models of cerebral ischemia/reperfusion injury. Its primary mechanism of action involves the inhibition of the NF-κB signaling pathway, leading to potent anti-inflammatory and antioxidant effects. While the current data are promising, further research is warranted to explore its full therapeutic potential, including its effects on other relevant signaling pathways and in a broader range of neurodegenerative conditions. The findings to date position this compound as a compelling candidate for further drug development in the pursuit of novel neuroprotective therapies.

References

Fargesin's Role in Modulating Immune Responses: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fargesin, a bioactive lignan isolated from the flower buds of Magnolia fargesii (Flos Magnoliae), has a history of use in traditional Asian medicine for treating conditions like sinusitis, allergic rhinitis, and headaches.[1][2][3] Modern pharmacological research is uncovering the scientific basis for these applications, revealing this compound as a potent modulator of the immune system. Its anti-inflammatory properties stem from its ability to interact with and suppress key signaling pathways that drive inflammatory responses.[1][4] This technical guide provides an in-depth analysis of this compound's mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex biological pathways involved.

Core Mechanism: Attenuation of Pro-inflammatory Signaling Pathways

This compound exerts its primary immunomodulatory effects by intervening in critical intracellular signaling cascades that orchestrate the expression of inflammatory genes. The most well-documented targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2.[2][5] In inflammatory states, the inhibitor of NF-κB, IκBα, is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.[2]

This compound has been shown to effectively suppress this pathway. In models of inflammatory bowel disease (IBD), this compound treatment inhibited the phosphorylation of p65 and the degradation of IκBα in colon tissue.[2] In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages confirmed that this compound blocks the nuclear translocation of the phosphorylated p65 subunit.[2][3] This inhibition directly curtails the production of NF-κB-dependent inflammatory mediators.

Downregulation of MAPK and PKC Signaling

The MAPK family, including p38 and extracellular signal-regulated kinase (ERK), is another crucial set of pathways involved in inflammation.[6] this compound has demonstrated the ability to suppress the phosphorylation of both p38 and ERK in macrophages, contributing to its anti-inflammatory effects and its ability to reprogram macrophages.[4][6]

Furthermore, in phorbol ester (PMA)-stimulated THP-1 human monocytes, this compound was found to suppress the nuclear translocation of activator protein-1 (AP-1) and NF-ĸB in a Protein Kinase C (PKC)-dependent manner.[1] This study also identified that this compound specifically downregulates c-Jun N-terminal kinase (JNK), another member of the MAPK family, which is involved in the attenuation of AP-1 and NF-ĸB nuclear translocation.[1]

Impact on Inflammatory Mediators and Macrophage Polarization

By inhibiting upstream signaling, this compound effectively reduces the production of key inflammatory enzymes and cytokines and shifts the balance of macrophage activity from a pro-inflammatory to an anti-inflammatory state.

Downregulation of iNOS and COX-2

Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are enzymes that produce nitric oxide (NO) and prostaglandins, respectively, which are potent mediators of inflammation.[5] Their expression is heavily dependent on the NF-κB and MAPK pathways.[5] Multiple studies have confirmed that this compound pre-treatment significantly attenuates the expression of both iNOS and COX-2 in stimulated monocytes and macrophages.[1][2][3][7]

Modulation of Cytokine Profile

This compound alters the cytokine milieu by decreasing the secretion of pro-inflammatory cytokines while promoting anti-inflammatory ones. In various experimental models, this compound has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][6][7] Concurrently, it upregulates the anti-inflammatory cytokine Interleukin-10 (IL-10).[2][6]

Macrophage Reprogramming (M1 to M2 Shift)

Chronic inflammation is often characterized by a predominance of classically activated (M1) macrophages, which produce high levels of pro-inflammatory cytokines. This compound promotes a shift from this M1 phenotype towards the alternatively activated (M2) phenotype, which is involved in inflammation resolution and tissue repair.[6] In a mouse model of osteoarthritis, this compound treatment led to a significant decrease in the M1 marker iNOS and an increase in M2 polarization in synovial macrophages.[4][6] The optimal concentration for this effect in vitro was found to be 20 μM.[6]

Effects on Allergic and T-Cell Mediated Responses

This compound's immunomodulatory actions extend to allergic responses, primarily through the inhibition of calcium signaling in immune cells.

Inhibition of ORAI1 Channel and Mast Cell Degranulation

Store-operated calcium entry (SOCE) via the ORAI1 channel is critical for T-cell activation and mast cell degranulation. This compound is a potent inhibitor of the ORAI1 channel.[8] This inhibition directly translates to reduced T-cell proliferation and decreased histamine release from mast cells, which are central events in type I hypersensitivity reactions.[8][9]

| Parameter | Effect of this compound | Concentration | Source |

| ORAI1 Channel Inhibition (IC50) | 12.46 ± 1.300 μM | - | [8] |

| CD4+ T-Cell Proliferation | 87.74% ± 1.835% inhibition | 100 μM | [8][9] |

| Mast Cell Degranulation | 20.11% ± 5.366% inhibition | 100 μM | [8] |

Table 1: Quantitative Effects of this compound on Allergic Response Markers

Quantitative Summary of In Vitro Effects